5-Bromo-2-(trifluoromethylthio)aniline
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Overview
Description
5-Bromo-2-(trifluoromethylthio)aniline: is an organic compound with the molecular formula C7H5BrF3NS It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethylthio)aniline typically involves the following steps:
Starting Material: The synthesis begins with 2-bromoaniline.
Introduction of Trifluoromethylthio Group: The trifluoromethylthio group is introduced using a reagent such as trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base like triethylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethylthio)aniline: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base (e.g., K2CO3).
Major Products Formed
Substitution: Formation of substituted anilines or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-2-(trifluoromethylthio)aniline: has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly as inhibitors of enzymes like hepatitis C virus (HCV) NS3 protease.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules.
Industrial Chemistry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethylthio)aniline depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it acts as an inhibitor by binding to the active site of enzymes, thereby blocking their activity.
Material Properties: In materials science, its unique electronic properties are exploited to develop materials with specific conductivity or optical characteristics.
Comparison with Similar Compounds
5-Bromo-2-(trifluoromethylthio)aniline: can be compared with other similar compounds:
2-Bromo-5-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of trifluoromethylthio.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Contains a fluorine atom and is used for its antimicrobial properties.
5-Bromo-2-(trifluoromethoxy)aniline: Contains a trifluoromethoxy group and is used in various chemical syntheses.
These comparisons highlight the unique properties of This compound , particularly its trifluoromethylthio group, which imparts distinct reactivity and applications.
Properties
Molecular Formula |
C7H5BrF3NS |
---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
5-bromo-2-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C7H5BrF3NS/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2 |
InChI Key |
IABMSAKYOXNHCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)SC(F)(F)F |
Origin of Product |
United States |
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